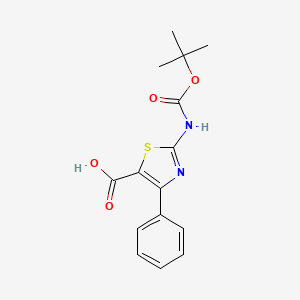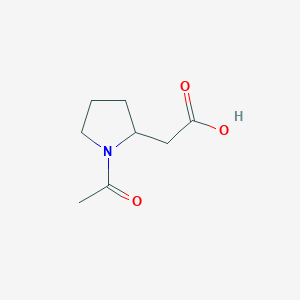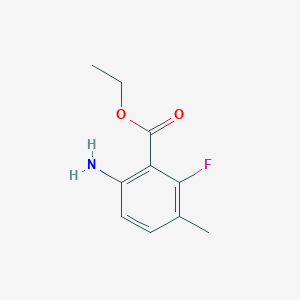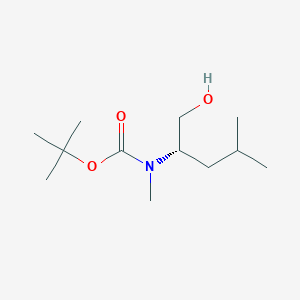
2-((Tert-butoxycarbonyl)amino)-4-phenylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Tert-butoxycarbonyl)amino)-4-phenylthiazole-5-carboxylic acid is a compound that features a thiazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often require mild temperatures and can be completed within a few hours.
Industrial Production Methods
Industrial production of tert-butoxycarbonyl derivatives often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Deprotected amino acids.
Aplicaciones Científicas De Investigación
2-((Tert-butoxycarbonyl)amino)-4-phenylthiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-4-phenylthiazole-5-carboxylic acid involves the interaction of its functional groups with specific molecular targets. The Boc group provides protection during synthetic processes, allowing for selective reactions at other sites. Upon deprotection, the amino group can participate in various biochemical interactions, including binding to enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Tert-butoxycarbonylamino)thiazole-5-carboxylic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4-phenylthiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals.
Propiedades
Fórmula molecular |
C15H16N2O4S |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-15(2,3)21-14(20)17-13-16-10(11(22-13)12(18)19)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,19)(H,16,17,20) |
Clave InChI |
MOQZNNDIUAAZES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-8-{[(tert-butoxy)carbonyl]amino}cyclooct-4-ene-1-carboxylic acid](/img/structure/B13513149.png)


![(2-aminoethyl)[(2,3-dihydro-1H-inden-5-yl)methyl]methylamine dihydrochloride](/img/structure/B13513155.png)
![5,6-difluoro-2-[(4-nitrophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B13513159.png)

![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B13513169.png)



![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)

![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)
